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Abstract

ACHN-975, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-
acetylglucosamine deacetylase (LpxC), emerged as a promising novel antibiotic against
multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth overview
of the discovery and development of ACHN-975 TFA, from its mechanism of action and in vitro
activity to its in vivo efficacy and the clinical findings that ultimately led to the cessation of its
development. This document consolidates key quantitative data, details experimental
methodologies, and visualizes critical pathways and workflows to serve as a comprehensive
resource for researchers in the field of antibiotic drug discovery.

Introduction

The rise of antibiotic resistance, particularly among Gram-negative pathogens, poses a
significant threat to global health. The novel target, LpxC, an essential enzyme in the
biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative
bacteria, has been a focus of intense research.[1][2] ACHN-975 was the first LpxC inhibitor to
advance into human clinical trials, representing a significant step forward in the pursuit of new
treatments for these challenging infections.[1][3] This whitepaper details the scientific journey of
ACHN-975 TFA, offering insights into its preclinical and clinical development.
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Mechanism of Action

ACHN-975 exerts its bactericidal activity by inhibiting LpxC, a zinc-dependent metalloenzyme
that catalyzes the second and committed step in the lipid A biosynthetic pathway. This pathway
is essential for the formation of lipopolysaccharide (LPS), a major component of the outer
membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the outer
membrane, leading to bacterial cell death.

Lipid A Biosynthesis Pathway

The biosynthesis of lipid A is a multi-step enzymatic process. ACHN-975 specifically targets the
deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
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Caption: Lipid A Biosynthesis Pathway and the inhibitory action of ACHN-975 on LpxC.
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Discovery and Synthesis

ACHN-975 was discovered through an extensive research campaign by Achaogen to identify
novel LpxC inhibitors with potent activity against Pseudomonas aeruginosa. While a detailed,
step-by-step synthesis protocol is proprietary, the general synthetic scheme for analogous

tetrahydropyran-based LpxC inhibitors has been published and involves a multi-step process.

Preclinical Development
In Vitro Activity

ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative
bacteria, including multidrug-resistant isolates.

Table 1: In Vitro Activity of ACHN-975

Organism/Gro

MIC50 (pg/mL)  MIC90 (ug/mL)  IC50 (nM) Reference(s)
up
Enterobacteriace
0.5 2 0.02
ae
Pseudomonas
) 0.06 0.25 -
aeruginosa
Acinetobacter
- >64 -

baumannii

In Vivo Efficacy

The in vivo efficacy of ACHN-975 was evaluated in a neutropenic mouse thigh infection model

against P. aeruginosa.

Table 2: In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model (P.
aeruginosa ATCC 27853)
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Change in
. Bacterial Titer
Dosing
Dose (mg/kg) Route . (log10 Reference(s)
Regimen )
CFUlthigh) at
4h
5 Intraperitoneal Single dose Steady reduction
10 Intraperitoneal Single dose Steady reduction
30 Intraperitoneal Single dose Steady reduction

Clinical Development

ACHN-975 was the first LpxC inhibitor to enter Phase 1 clinical trials (NCT01597947).

Phase 1 Clinical Trial

The Phase 1 study was a randomized, double-blind, placebo-controlled, single-ascending-dose
trial designed to assess the safety, tolerability, and pharmacokinetics of ACHN-975 in healthy
volunteers. However, the trial revealed a peak plasma concentration (Cmax)-driven dose-
limiting toxicity of transient hypotension without tachycardia. This adverse cardiovascular effect
ultimately led to the discontinuation of the clinical development of ACHN-975.

Experimental Protocols
LpxC Enzyme Inhibition Assay

A high-throughput mass spectrometry assay is a robust method to measure the catalytic activity
of LpxC.

Protocol:

¢ Reaction Mixture Preparation: Prepare a reaction mixture containing the LpxC enzyme, the
native substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and the test
compound (e.g., ACHN-975) in an appropriate buffer.

 Incubation: Incubate the reaction mixture at a controlled temperature to allow the enzymatic
reaction to proceed.
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» Quenching: Stop the reaction by adding a quenching solution (e.g., acid).

e Analysis: Analyze the reaction mixture using a RapidFire mass spectrometry platform to
measure the quantities of both the substrate and the reaction product.

o Data Interpretation: The ratio of product to substrate is used to determine the level of
enzyme inhibition by the test compound.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
Protocol:

 Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of
cyclophosphamide. This is typically done over a period of a few days leading up to the
infection.

« Infection: Inoculate the thigh muscle of the neutropenic mice with a standardized suspension
of the bacterial pathogen (e.g., P. aeruginosa).

o Treatment: Administer the test compound (e.g., ACHN-975) at various doses and schedules.
A control group receives a vehicle.

o Assessment of Bacterial Burden: At predetermined time points, euthanize the mice,
aseptically remove the thigh muscle, and homogenize the tissue.

e Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the tissue homogenate
and plate on appropriate agar medium to determine the number of viable bacteria (CFU) per
gram of tissue.

o Data Analysis: Compare the bacterial burden in the treated groups to the control group to
assess the efficacy of the antimicrobial agent.
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Caption: High-level workflow for the discovery and development of ACHN-975.
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Conclusion

ACHN-975 TFA represented a significant advancement in the development of novel antibiotics
targeting Gram-negative pathogens. Its potent in vitro and in vivo activity validated LpxC as a
viable antibacterial target. However, the unforeseen cardiovascular toxicity observed in Phase
1 clinical trials highlighted the challenges inherent in drug development, even for highly
promising candidates. The extensive research and data generated during the ACHN-975
program provide invaluable insights and a foundation for the continued pursuit of safe and
effective LpxC inhibitors and other novel antimicrobial agents. The detailed structural
information of ACHN-975 bound to LpxC, for instance, offers a critical template for the rational
design of next-generation inhibitors with improved safety profiles. The journey of ACHN-975
underscores the importance of rigorous preclinical safety assessments and the complex
interplay between efficacy and toxicity in the development of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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